Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate is a chemical compound with the molecular formula C7H3Cl2NO2S. It is a derivative of thiophene, a heterocyclic aromatic organic compound, and is characterized by the presence of chlorine and cyano groups on the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by cyano substitution. One common method is the reaction of 4,5-dichlorothiophene-2-carboxylic acid with methyl cyanoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce corresponding alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate is similar to other thiophene derivatives, such as Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate and Methyl 4,5-dichlorothiophene-2-carboxylate its unique combination of chlorine and cyano groups gives it distinct chemical properties and reactivity compared to these compounds
Comparison with Similar Compounds
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Methyl 4,5-dichlorothiophene-2-carboxylate
Methyl 3-cyano-4,5-dichlorothiophene-2-carboxylate
Properties
IUPAC Name |
methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c1-12-7(11)5-3(2-10)4(8)6(9)13-5/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEOVSHVLPRTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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